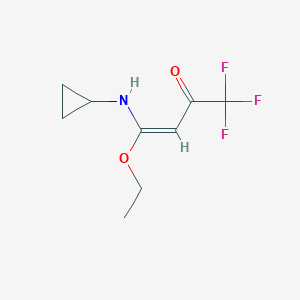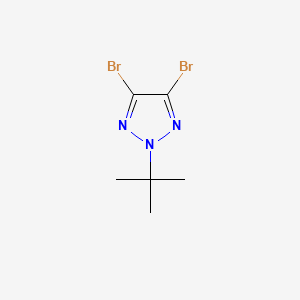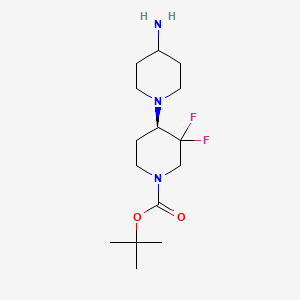
(E)-4-Ethoxy-4-cyclopropylamino-1,1,1-trifluorobutan-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-Ethoxy-4-cyclopropylamino-1,1,1-trifluorobutan-3-en-2-one is a synthetic organic compound characterized by its unique structural features, including an ethoxy group, a cyclopropylamino group, and a trifluoromethyl group attached to a butenone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-Ethoxy-4-cyclopropylamino-1,1,1-trifluorobutan-3-en-2-one typically involves multi-step organic reactions. One common method starts with the preparation of the cyclopropylamine derivative, which is then reacted with ethyl trifluoroacetate under controlled conditions to form the desired product. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the enolate intermediate, followed by the addition of the ethoxy group through nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance the yield and purity of the product. The use of advanced purification techniques such as column chromatography and recrystallization is also common to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-4-Ethoxy-4-cyclopropylamino-1,1,1-trifluorobutan-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups such as halides or alkyl groups.
Applications De Recherche Scientifique
(E)-4-Ethoxy-4-cyclopropylamino-1,1,1-trifluorobutan-3-en-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of (E)-4-Ethoxy-4-cyclopropylamino-1,1,1-trifluorobutan-3-en-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The ethoxy and cyclopropylamino groups contribute to its binding affinity and specificity, modulating the activity of the target proteins and pathways involved in various biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-4-Methoxy-4-cyclopropylamino-1,1,1-trifluorobutan-3-en-2-one
- (E)-4-Ethoxy-4-methylamino-1,1,1-trifluorobutan-3-en-2-one
- (E)-4-Ethoxy-4-cyclopropylamino-1,1,1-difluorobutan-3-en-2-one
Uniqueness
(E)-4-Ethoxy-4-cyclopropylamino-1,1,1-trifluorobutan-3-en-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its metabolic stability and bioavailability, while the cyclopropylamino group provides rigidity to the molecular structure, influencing its interaction with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C9H12F3NO2 |
|---|---|
Poids moléculaire |
223.19 g/mol |
Nom IUPAC |
(E)-4-(cyclopropylamino)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one |
InChI |
InChI=1S/C9H12F3NO2/c1-2-15-8(13-6-3-4-6)5-7(14)9(10,11)12/h5-6,13H,2-4H2,1H3/b8-5+ |
Clé InChI |
JUQPGLNLPDXVBX-VMPITWQZSA-N |
SMILES isomérique |
CCO/C(=C/C(=O)C(F)(F)F)/NC1CC1 |
SMILES canonique |
CCOC(=CC(=O)C(F)(F)F)NC1CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B13905313.png)
![4-Chloro-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B13905315.png)

